molecular formula C18H17Cl2N3O3S B2749830 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide CAS No. 1252879-02-9

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide

Cat. No.: B2749830
CAS No.: 1252879-02-9
M. Wt: 426.31
InChI Key: UYYWEPWBOWYRCW-UHFFFAOYSA-N
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Description

The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-dichlorophenyl)acetamide” is a derivative of thieno[3,2-d]pyrimidine . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA); in addition to a primary amine . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 53 bonds; 30 non-H bond(s), 14 multiple bond(s), 7 rotatable bond(s), 3 double bond(s), 11 aromatic bond(s), 1 five-membered ring(s), 2 six-membered ring(s), 1 nine-membered ring(s), 1 secondary amide(s) (aliphatic), 1 urea .


Chemical Reactions Analysis

The most common synthetic methods of thieno[3,2-d]pyrimidin-4-ones, involved cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate .

Scientific Research Applications

Synthesis and Structural Analysis

Research has shown interest in the synthesis of novel chemical entities containing the pyrimidine moiety, often aiming at exploring their biological activities or material properties. For instance, studies on the synthesis and crystal structures of compounds with a similar backbone to the specified compound have provided insights into their conformation and potential interactions at the molecular level. The folding conformation around the methylene C atom and intramolecular hydrogen bonding within these molecules highlight the structural diversity and complexity of these compounds (S. Subasri et al., 2016) Consensus.

Antimicrobial and Anti-inflammatory Activities

Compounds with the thienopyrimidin moiety have been evaluated for their antimicrobial and anti-inflammatory properties. Research focusing on the synthesis of thiazolidinone and acetidinone derivatives, including structures similar to the specified compound, has demonstrated potential antimicrobial activity against various microorganisms. These studies suggest a promising avenue for the development of new antimicrobial agents (B. Mistry, K. R. Desai, & Sanket M. Intwala, 2009) Consensus.

Antinociceptive and Anti-inflammatory Properties

Furthermore, the evaluation of thiazolopyrimidine derivatives for their antinociceptive and anti-inflammatory properties has been an area of interest. Such studies are crucial in the search for new therapeutic agents that can manage pain and inflammation with minimal side effects. The synthesis and pharmacological evaluation of these compounds contribute to our understanding of their potential therapeutic applications (T. Selvam, V. Karthik, Vijayaraj Kumar Palanirajan, & M. Ali, 2012) Consensus.

Heterocyclic Synthesis and Material Science

The versatility of the thienopyrimidine scaffold extends beyond pharmaceutical applications, playing a role in the synthesis of heterocyclic compounds and materials science. These efforts aim to develop new materials with unique properties, potentially useful in various industrial and technological applications. The synthesis of novel compounds by leveraging the reactivity of the thienopyrimidine ring system exemplifies the intersection between organic chemistry and material science (A. A. Harb, A. Hussein, & I. Mousa, 2006) Consensus.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3,5-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3S/c1-2-3-5-22-17(25)16-14(4-6-27-16)23(18(22)26)10-15(24)21-13-8-11(19)7-12(20)9-13/h4,6-9,16H,2-3,5,10H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHDWMYESSRTRH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC(=C3)Cl)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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